molecular formula C10H7F5O2 B2526569 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid CAS No. 2361727-60-6

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid

Cat. No.: B2526569
CAS No.: 2361727-60-6
M. Wt: 254.156
InChI Key: DKTQGBUZHICKCN-UHFFFAOYSA-N
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Description

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid is a fluorinated aromatic carboxylic acid It is characterized by the presence of a pentafluoropropyl group attached to the benzene ring, which significantly influences its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid typically involves the introduction of the pentafluoropropyl group to a benzoic acid derivative. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,1,3,3,3-pentafluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a pentafluoropropyl group.

    4-(Pentafluoroethyl)benzoic acid: Contains a pentafluoroethyl group.

Uniqueness

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid is unique due to the presence of the pentafluoropropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with fewer fluorine atoms.

Properties

IUPAC Name

4-(1,1,3,3,3-pentafluoropropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c11-9(12,5-10(13,14)15)7-3-1-6(2-4-7)8(16)17/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTQGBUZHICKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(CC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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